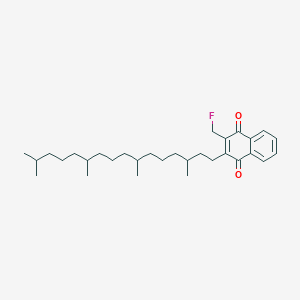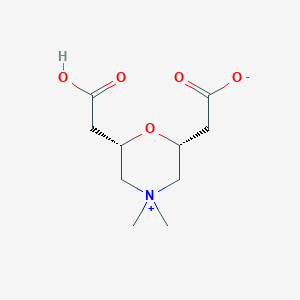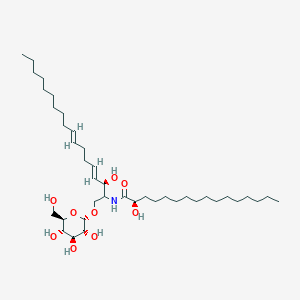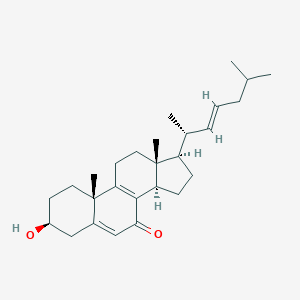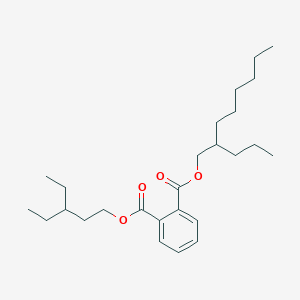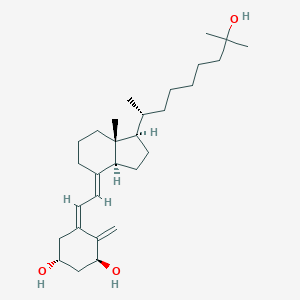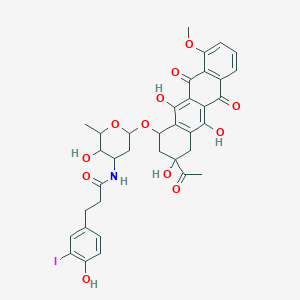
Iodomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomycin is a natural product of the Streptomyces family of bacteria that has been used in scientific research for its unique properties. It is a type of polyene macrolide antibiotic that has a distinctive yellow color and is soluble in organic solvents. Iodomycin has been found to have a wide range of biological activities, including antifungal, antiviral, and antitumor properties.
Mécanisme D'action
The mechanism of action of iodomycin is not fully understood, but it is thought to work by binding to ergosterol, a component of fungal cell membranes, and disrupting the membrane integrity. This leads to leakage of cellular contents and ultimately cell death. Iodomycin has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
In addition to its antifungal, antiviral, and antitumor properties, iodomycin has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to have immunomodulatory effects. Iodomycin has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using iodomycin in lab experiments is its broad spectrum of activity against fungi, viruses, and tumors. It is also relatively easy to synthesize and purify. However, iodomycin has some limitations as well. It is not effective against all types of fungi, and its antiviral and antitumor activities are not well understood. In addition, iodomycin can be toxic to mammalian cells at high concentrations, which limits its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on iodomycin. One area of interest is the development of new derivatives of iodomycin with improved activity and selectivity. Another area of research is the elucidation of the mechanism of action of iodomycin against viruses and tumors. Finally, iodomycin may have potential as a therapeutic agent for the treatment of fungal infections, viral diseases, and cancer. Further research is needed to explore these possibilities.
Méthodes De Synthèse
Iodomycin can be synthesized through fermentation of Streptomyces bacteria. The bacteria are grown in a nutrient-rich medium, and the iodomycin is extracted from the culture using organic solvents. The yield of iodomycin can be improved by optimizing the fermentation conditions and the extraction process.
Applications De Recherche Scientifique
Iodomycin has been used in scientific research for its antifungal, antiviral, and antitumor properties. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Iodomycin has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus (HIV). In addition, iodomycin has been found to have antitumor activity against a variety of cancer cell lines.
Propriétés
Numéro CAS |
121071-90-7 |
|---|---|
Nom du produit |
Iodomycin |
Formule moléculaire |
C36H36INO12 |
Poids moléculaire |
801.6 g/mol |
Nom IUPAC |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-3-(4-hydroxy-3-iodophenyl)propanamide |
InChI |
InChI=1S/C36H36INO12/c1-15-31(42)21(38-25(41)10-8-17-7-9-22(40)20(37)11-17)12-26(49-15)50-24-14-36(47,16(2)39)13-19-28(24)35(46)30-29(33(19)44)32(43)18-5-4-6-23(48-3)27(18)34(30)45/h4-7,9,11,15,21,24,26,31,40,42,44,46-47H,8,10,12-14H2,1-3H3,(H,38,41) |
Clé InChI |
YHTMSGVYYROIIF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |
Synonymes |
iodomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



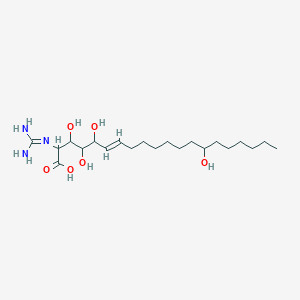
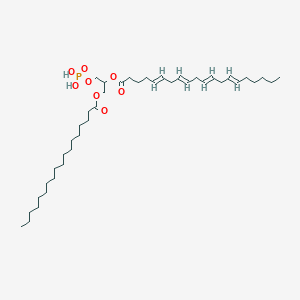
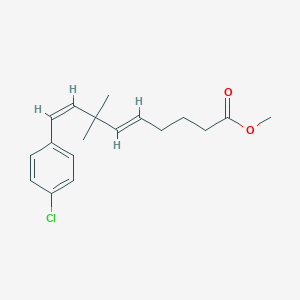
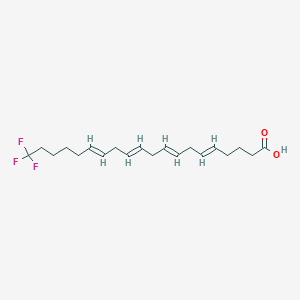
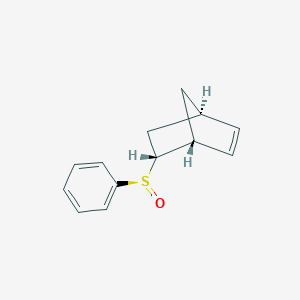
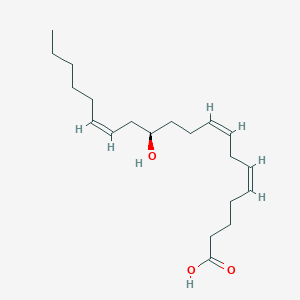
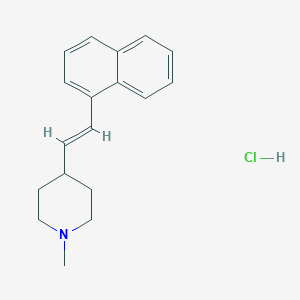
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
